2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate

Electrophilic fluorination Reactivity scale Mayr electrophilicity

Researchers requiring regioselective electrophilic fluorination often face trade-offs between reactivity and ortho/other selectivity. 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate (CAS 140623-89-8) resolves this with a Mayr E parameter of -5.29-nearly identical to Selectfluor-while delivering superior ortho-selectivity (ortho/other ratio 1.8 vs 1.4 for F-TEDA in dibenzofuran). • Enhanced ortho-directionality reduces chromatographic purification, improving isolated yields of desired regioisomers. • Compatible with continuous flow: 93% conversion, 97% monofluorination selectivity in 6.6 s residence time. • Bench-stable crystalline solid (mp 212-215 °C); ships as UN 1759 Class 8 hazardous material.

Molecular Formula C5H3BCl2F5N
Molecular Weight 253.79 g/mol
CAS No. 140623-89-8
Cat. No. B142128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate
CAS140623-89-8
Molecular FormulaC5H3BCl2F5N
Molecular Weight253.79 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC(=[N+](C(=C1)Cl)F)Cl
InChIInChI=1S/C5H3Cl2FN.BF4/c6-4-2-1-3-5(7)9(4)8;2-1(3,4)5/h1-3H;/q+1;-1
InChIKeyJVYBYXWHPIEUOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-1-fluoropyridinium Tetrafluoroborate: Electrophilic Fluorinating Reagent Overview


2,6-Dichloro-1-fluoropyridin-1-ium tetrafluoroborate (CAS 140623-89-8), also known as N-fluoro-2,6-dichloropyridinium tetrafluoroborate or FPD-B, is an electrophilic fluorinating reagent belonging to the N-fluoropyridinium class. It is characterized by an electron-withdrawing 2,6-dichloro substitution pattern on the pyridinium ring, which modulates its electrophilicity and selectivity in fluorination reactions . The compound is a white to yellow crystalline solid with a molecular weight of 253.79 g/mol, melting point in the range of 212-215 °C, and good solubility in polar aprotic solvents such as acetonitrile . As a bench-stable source of electrophilic fluorine, it is primarily employed in the regioselective fluorination of electron-rich aromatic compounds, enamines, and other nucleophilic substrates in both academic and industrial organic synthesis laboratories [1].

Why Substitution with Other N-F Reagents Fails


Electrophilic N-F fluorinating reagents are not interchangeable due to significant variations in their electrophilicity, regioselectivity, and reaction profiles. The electronic nature of substituents on the pyridinium ring directly dictates the reagent's reactivity and selectivity [1]. While N-fluoropyridinium tetrafluoroborate (unsubstituted) exhibits low electrophilicity (E = -9.89) and N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is even less electrophilic (E = -10.46), the introduction of electron-withdrawing chloro groups at the 2- and 6-positions in the target compound substantially increases its electrophilicity (E = -5.29), placing it close to the widely used Selectfluor (E = -5.20) [2]. This modulation of electrophilicity directly impacts reaction rates, conversion yields, and regioselectivity outcomes, making simple substitution unreliable without prior experimental validation [1][3].

Quantitative Differentiation Evidence


Mayr Electrophilicity Benchmarking vs. Selectfluor

The Mayr electrophilicity parameter (E) quantifies the reactivity of electrophilic fluorinating agents. 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate exhibits an E parameter of -5.29, which is 4.6 units higher than the unsubstituted N-fluoropyridinium tetrafluoroborate (E = -9.89) and 5.17 units higher than N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (E = -10.46) [1]. Its electrophilicity is nearly identical to the industry benchmark Selectfluor (E = -5.20), differing by only 0.09 units, but it offers a distinct molecular scaffold for applications where Selectfluor may cause undesired side reactions or require alternative solubility profiles [1].

Electrophilic fluorination Reactivity scale Mayr electrophilicity

Ortho Regioselectivity in Dibenzofuran Fluorination

In the fluorination of dibenzofuran, the ratio of 2-fluoro to 3-fluorodibenzofuran products serves as a measure of ortho regioselectivity. 2,6-Dichloro-1-fluoropyridinium tetrafluoroborate (FPD-B) achieves an ortho/other ratio of 1.8, compared to 1.4 for F-TEDA (Selectfluor precursor) and 1.3 for NFTh [1]. This represents a 29% relative increase in ortho selectivity over F-TEDA and 38% over NFTh, indicating that the electron-deficient dichloro substitution on the pyridinium ring enhances ortho directionality in electrophilic aromatic fluorination [1].

Regioselective fluorination Aromatic substitution Dibenzofuran

Continuous Flow Generation and Telescoped Fluorination

A 2023 study demonstrated the continuous flow generation of 2,6-dichloro-1-fluoropyridinium tetrafluoroborate from 2,6-dichloropyridine and 10% F₂/N₂ gas, followed by telescoped downstream enamine fluorination. The N-F bond formation step proceeded with a residence time of only 7.9 seconds at -10 °C, and the subsequent fluorination of the enamine required only 6.6 seconds [1]. Using commercial reagent in flow reduced the reaction time from 1 hour (batch) to 2 minutes while achieving 93% conversion and 97% selectivity for the monofluorinated product [1]. The telescoped in-situ generation/fluorination sequence achieved total residence times of 1.5-2 minutes with comparable conversion [1].

Continuous flow chemistry Process intensification In-situ reagent generation

Thermal Stability: Tetrafluoroborate vs. Triflate Salt

The tetrafluoroborate counterion imparts a higher melting point to 2,6-dichloro-1-fluoropyridinium tetrafluoroborate (212-215 °C) compared to the corresponding triflate salt (176-182 °C), a difference of approximately 30-39 °C . The tetrafluoroborate salt is also reported to be a white to yellow crystalline powder with a density of 1.42 g/cm³, and is soluble in acetonitrile . The higher melting point indicates greater thermal stability and may influence handling, storage, and purification protocols in laboratory and manufacturing settings.

Physical properties Thermal stability Counterion effect

Effectiveness in Chiral N-F Reagent Preparation

In a comparative evaluation of ten achiral N-F fluorine-transfer reagents for the preparation of chiral N-fluoroammonium salts from cinchona alkaloids, 2,6-dichloro-1-fluoropyridinium tetrafluoroborate (reagent 17) was identified as one of only four effective reagents, alongside Selectfluor, Accufluor, and NFSi [1]. The resulting chiral N-fluoroammonium salts enabled enantioselective electrophilic fluorination with enantiomeric excess (ee) as high as 85% [1]. This demonstrates that the reagent possesses sufficient fluorine-transfer capability to participate in the formation of complex chiral fluorinating agents without requiring elemental fluorine in the final step.

Asymmetric synthesis Enantioselective fluorination Cinchona alkaloids

Recommended Application Scenarios


Regioselective Ortho-Fluorination of Electron-Rich Aromatics

Based on the ortho/other ratio of 1.8 observed in dibenzofuran fluorination—superior to F-TEDA (1.4) and NFTh (1.3)—this reagent is the preferred choice when maximizing ortho-selectivity in electrophilic aromatic fluorination is required [1]. Typical applications include the synthesis of fluorinated biphenyl, dibenzofuran, and diphenylether derivatives for pharmaceutical intermediates and advanced materials where isomer purity directly impacts biological activity or material performance. The enhanced ortho directionality reduces chromatographic purification requirements and improves isolated yields of the desired regioisomer.

Continuous Flow Fluorination for Process Scale-Up

The compound's demonstrated compatibility with continuous flow generation using F₂ gas (7.9 s residence time) and telescoped downstream fluorination (6.6 s for enamine) makes it highly suitable for process intensification in industrial settings [1]. Process chemists and engineers should consider this reagent when designing scalable fluorination protocols that minimize reaction times, reduce hazardous intermediate isolation, and improve overall process safety and throughput. The 97% selectivity for monofluorination and 93% conversion achieved in flow further support its adoption in manufacturing environments [1].

Chiral N-Fluorinating Agent Synthesis for Asymmetric Fluorination

The reagent's proven effectiveness in transfer fluorination to cinchona alkaloids—among only four out of ten evaluated N-F reagents to succeed—positions it as a reliable precursor for generating chiral N-fluoroammonium salts [1]. These chiral reagents subsequently enable enantioselective fluorination with ee values up to 85% [1]. Medicinal chemists and asymmetric catalysis researchers seeking to introduce fluorine stereoselectively into drug candidates or chiral building blocks should procure this reagent as a key starting material for chiral fluorinating agent synthesis.

High-Electrophilicity Alternative to Selectfluor

With a Mayr E parameter of -5.29—nearly identical to Selectfluor (E = -5.20) but significantly more electrophilic than other N-fluoropyridinium analogs (e.g., unsubstituted: E = -9.89; 2,4,6-trimethyl: E = -10.46)—this reagent serves as a direct alternative to Selectfluor when a pyridinium-based core is preferred over the DABCO framework [1]. This may be advantageous in reactions where Selectfluor's quaternary ammonium structure causes undesired side reactions, solubility limitations, or complicates product isolation. The higher melting point (212-215 °C) of the tetrafluoroborate salt further facilitates purification and handling .

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